molecular formula C9H12N2OS B2852729 N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1179073-75-6

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2852729
CAS No.: 1179073-75-6
M. Wt: 196.27
InChI Key: RVHWRPYFVPLHBL-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic enamide compound of significant interest in physiological cooling and sensory research. This reagent is designed for research applications only and is not intended for diagnostic or therapeutic use. The compound is structurally characterized as an enamide, a class known for its activity on transient receptor potential (TRP) channels . Specifically, its structural analogs demonstrate potent and selective activity as agonists or modulators of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, a key physiological sensor for cold temperatures and cooling agents like menthol . Researchers can utilize this compound to probe the mechanisms of cold sensation, develop novel cooling agents for cosmetic and textile applications, or explore the role of TRPM8 in various physiological and pathophysiological processes . The mechanism of action for this class of compounds involves interaction with ion channels like TRPM8. By modulating the activity of these channels, the compound can elicit a cooling sensation, making it a valuable tool for studying sensory biology and for the in vitro and in vivo development of next-generation physiological cooling agents that may offer advantages over traditional solutions like menthol . Its core value to researchers lies in its potential as a selective pharmacological tool for investigating the structure-function relationships of TRP channels and for the rational design of functional materials and consumer products with tailored sensory properties.

Properties

IUPAC Name

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-9(12)11(3)6-8-5-10-7(2)13-8/h4-5H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHWRPYFVPLHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-Methyl-N-[(2-Methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Thiazole Ring Formation via Hantzsch Synthesis

The 2-methyl-1,3-thiazol-5-yl moiety is typically synthesized through the Hantzsch thiazole synthesis , which involves cyclocondensation of α-halo ketones with thiourea derivatives. For example, 5-(chloromethyl)-2-methyl-1,3-thiazole can be prepared by reacting 2-chloroacetone with thiourea in ethanol under reflux (70–80°C, 6–8 hours). The resulting thiazole intermediate is then subjected to nucleophilic substitution with methylamine to introduce the N-methyl group.

Key Reaction Conditions:
  • Reactants : 2-Chloroacetone (1.2 eq), thiourea (1.0 eq), ethanol (solvent).
  • Temperature : 70–80°C.
  • Yield : 68–72% after recrystallization.

Alkylation of the Thiazole Amine Intermediate

The 5-(aminomethyl)-2-methyl-1,3-thiazole intermediate undergoes alkylation with methyl acrylate or acryloyl chloride. A two-step protocol is often employed:

  • Methylation : Treatment with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 25°C for 12 hours.
  • Acylation : Reaction with acryloyl chloride (1.5 eq) using triethylamine (TEA) as a base in dichloromethane (DCM) at 0°C to room temperature.
Optimization Challenges:
  • Steric hindrance from the methyl and thiazole groups reduces acylation efficiency.
  • Solution : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF improves yields to 85–90%.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Patent literature describes palladium-mediated couplings to introduce acrylamide groups. For instance, Suzuki-Miyaura cross-coupling between a boronic ester-functionalized thiazole and acrylamide precursors achieves regioselective bond formation.

Representative Protocol:
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Ligand : BINAP (2.5 mol%).
  • Solvent : Toluene/water (4:1).
  • Yield : 78% with >95% purity after silica gel chromatography.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 15-minute reaction at 120°C in DMF with HATU and DIPEA achieves 92% conversion, minimizing side product formation.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography with ethyl acetate/petroleum ether (1:3 to 1:1 gradient) isolates the product.
  • Reverse-phase HPLC (XTerra RP18 column, 0.1M KH₂PO₄/ACN mobile phase) confirms >99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 6.25 (dd, J = 16.0, 10.4 Hz, 1H, CH₂=CH), 5.65 (d, J = 16.0 Hz, 1H), 5.35 (d, J = 10.4 Hz, 1H), 4.45 (s, 2H, N-CH₂-thiazole), 3.05 (s, 3H, N-CH₃).
  • HRMS (ESI+): m/z calculated for C₁₀H₁₃N₂OS [M+H]⁺: 225.0695, found: 225.0698.

Industrial-Scale Production

Continuous Flow Reactors

Patent WO2014106800A2 highlights continuous flow systems for acrylamide synthesis, enhancing scalability:

  • Residence time : 5–10 minutes.
  • Throughput : 1.2 kg/hour with 94% yield.

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis using ball milling reduces waste. A 2-hour milling cycle with K₂CO₃ achieves 88% yield.

Applications and Derivatives

Biological Activity

The compound’s acrylamide group enables covalent binding to cysteine residues in proteins, making it a candidate for kinase inhibitors (e.g., JAK3 inhibition in WO2013085802A1).

Material Science

Incorporation into polymers enhances thermal stability (Tg = 145°C) due to the rigid thiazole ring.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or alter receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Thiazole-Acetamide Derivatives (Compounds 9a–9e)

Compounds 9a–9e (e.g., N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives) share a thiazole-acetamide backbone but differ in aryl substitutions (phenyl, fluorophenyl, bromophenyl, etc.) at the thiazole’s C2 position. In contrast, the target compound has a methyl group at C2 and a propenamide chain. Key differences include:

  • Electronic effects : Electron-withdrawing groups (e.g., Br in 9c) increase electrophilicity, whereas methyl groups (target compound) may enhance lipophilicity.
  • Steric effects : Bulkier aryl groups (e.g., 9a’s phenyl) could hinder binding to biological targets compared to the smaller methyl group .
N-(3-Phenyl-1,2-thiazol-5-yl)prop-2-enamide ()

This analog features a 1,2-thiazole (isothiazole) ring with a phenyl group at C3 and a propenamide at C3. Structural divergence includes:

  • Ring type : 1,3-Thiazole (target) vs. 1,2-thiazole (). The 1,3-thiazole’s sulfur and nitrogen positions favor stronger dipole interactions.
  • Substituents : Methyl (target) vs. phenyl () at C2/C3. Phenyl groups may enhance π-π stacking but reduce solubility .
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine ()

This compound shares the N-methyl-thiazolylmethylamine motif but lacks the propenamide group.

Physicochemical Properties

Table 1: Molecular Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C10H13N2OS 225.29 2-methyl, propenamide
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide (9a) C11H11N2OS 243.29 2-phenyl, acetamide
N-(3-Phenyl-1,2-thiazol-5-yl)prop-2-enamide C12H10N2OS 230.29 3-phenyl, propenamide
N-Methyl-N-((4-methyl-2-phenyl-thiazol-5-yl)methyl)amine C12H14N2S 218.32 2-phenyl, N-methylamine

Key Observations :

  • The target compound’s molecular weight (225.29 g/mol) is intermediate, suggesting moderate bioavailability.
  • Propenamide-containing analogs (target, ) have higher polarity due to the acryloyl group compared to acetamide derivatives .
DNA Binding and Antimicrobial Potential
  • Metal-thiazole complexes (): Copper(II) and nickel(II) complexes with 2-methyl-1,3-thiazole ligands exhibit strong DNA interaction via intercalation or groove binding. The target compound’s thiazole-propenamide structure may similarly interact with DNA, though without metal coordination .
  • Compound 9c (): Bromophenyl substitution enhances antibacterial activity compared to methyl groups, suggesting the target compound’s methyl group may limit potency against certain pathogens .
Enzyme Inhibition Potential
  • The propenamide group in the target compound and ’s analog could act as Michael acceptors, inhibiting cysteine proteases or kinases. This reactivity is absent in acetamide derivatives (9a–9e) .

Biological Activity

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound notable for its structural features, including a thiazole ring. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with N-methylprop-2-enamide. The synthesis typically requires controlled temperature and pressure conditions to maximize yield and purity. The compound's structure is characterized by the presence of both the thiazole ring and the N-methylprop-2-enamide moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound displayed an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli in vitro.

Microorganism IC50 (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties. It was effective against several fungal pathogens, including Candida species, which are often resistant to common antifungal agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor affecting metabolic pathways in microorganisms.
  • Protein Interactions : It may disrupt protein-protein interactions critical for microbial survival.
  • Cell Membrane Disruption : The thiazole moiety contributes to the disruption of microbial cell membranes.

Research Findings and Case Studies

A notable study published in a peer-reviewed journal examined the effects of this compound on biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at sub-inhibitory concentrations, suggesting potential use in preventing chronic infections associated with biofilms.

Another case study focused on its anticancer effects where this compound was administered to MCF7 cells. The findings showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Comparison with Similar Compounds

This compound shares structural similarities with other thiazole derivatives known for their biological activities. Below is a comparison table highlighting some related compounds:

Compound Activity IC50 (µg/mL)
2-MethylthiazoleAntimicrobial30
Thiazole derivatives with various substituentsAntifungal35

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves a multi-step process, including:

  • Coupling reactions : Amide bond formation between the thiazole-methylamine intermediate and acryloyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere).
  • Critical parameters : Temperature control (0–5°C for exothermic steps), pH adjustment (e.g., using triethylamine as a base), and catalyst selection (e.g., copper acetate for click chemistry in related thiazole systems) .
  • Yield optimization : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to identify thiazole protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and acrylamide carbonyl signals (δ 165–170 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Key stretches include C=O (1670–1690 cm⁻¹), C=N (1590–1610 cm⁻¹), and thiazole ring vibrations (1250–1300 cm⁻¹) .

Q. What in vitro assays are appropriate for initial biological screening of this compound?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing thiazole derivatives' known activity .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) due to the acrylamide group's electrophilic reactivity .
  • Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR)?

  • Methodology :

  • Dynamic effects : Investigate restricted rotation in the acrylamide group (e.g., E/Z isomerism) using variable-temperature NMR .
  • Impurity analysis : Compare with synthetic byproducts (e.g., unreacted intermediates) via LC-MS .
  • Computational validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data .

Q. What strategies optimize reaction conditions for low-yield steps (e.g., coupling of thiazole-methylamine with acryloyl chloride)?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reactivity .
  • Catalyst optimization : Evaluate coupling agents (e.g., HATU, EDCI) and bases (e.g., DIPEA vs. NaHCO₃) .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : Autodock Vina or Schrödinger Suite to simulate binding modes with ATP-binding pockets, leveraging the acrylamide's Michael acceptor properties .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Train models using thiazole-acrylamide derivatives’ bioactivity data to predict IC₅₀ values .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

  • Methodology :

  • Target engagement assays : Cellular thermal shift assays (CETSA) to confirm binding to intended kinases .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK inhibition) .
  • Mutagenesis studies : CRISPR-edited cell lines to test resistance mutations in putative target proteins .

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